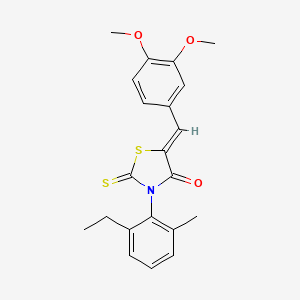![molecular formula C18H22N2O3S B4627917 N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)
N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide involves complex chemical processes, typically starting from basic aromatic compounds or benzamide derivatives. These processes may include steps like nitration, reduction, and functional group transformations, aimed at introducing or modifying specific functional groups such as the methylsulfonyl amino and dimethylphenyl groups (Lambert et al., 1995; Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, revealing the spatial arrangement of atoms and the stereochemistry of the molecule. Structural characterization provides insights into the compound's reactivity and interaction with biological targets (Rublova et al., 2017).
Chemical Reactions and Properties
N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide and its derivatives undergo various chemical reactions, reflecting their reactivity and chemical stability. These reactions can include sulfonation, alkylation, and amide bond formation, which are critical for modifying the compound's biological activity and solubility (Sabbaghan & Hossaini, 2012).
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Benzamide derivatives, similar in structure to N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide, have been synthesized and evaluated for their anticonvulsant properties. For instance, derivatives like 4-amino-N-(2,6-dimethylphenyl)benzamide have shown significant anticonvulsant effects, surpassing phenytoin in efficacy in certain models. These compounds have been tested in various anticonvulsant models, displaying superior efficacy and protective index after oral administration compared to the parent drug, ameltolide, highlighting their potential as more effective anticonvulsant agents D. Lambert et al., 1995.
Insecticide Development
Research into novel insecticides has led to the creation of compounds with unique chemical structures, such as flubendiamide, which exhibits extremely strong insecticidal activity, particularly against lepidopterous pests. The development of these compounds involves intricate chemical synthesis routes, resulting in substances that offer novel modes of action against pests. This approach underscores the chemical versatility and potential of benzamide derivatives in developing safe and effective insecticides Masanori Tohnishi et al., 2005.
Polymorphism and Drug Development
Studies on mefenamic acid, a compound structurally related to N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide, have explored the effects of solvents on polymorphism and crystal shape. This research is crucial in drug development, as different polymorphic forms can have significant implications for a drug's solubility, stability, and bioavailability. Understanding and controlling polymorphism is essential for optimizing the performance and therapeutic efficacy of pharmaceutical compounds V. Cunha et al., 2014.
Novel Drug Synthesis
The synthesis of benzamide derivatives involves complex chemical processes that can lead to compounds with a wide range of biological activities. For example, the creation of highly active anticonvulsant agents through the modification of the benzamide structure demonstrates the potential for developing new therapeutic agents. These synthetic endeavors not only expand the chemical space of benzamide derivatives but also provide a foundation for the discovery of drugs with improved efficacy and safety profiles D. W. Robertson et al., 1987.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-6-13(2)17(11-12)14(3)19-18(21)15-7-9-16(10-8-15)20-24(4,22)23/h5-11,14,20H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQVFPYULOCQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine](/img/structure/B4627846.png)

![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4627872.png)
![5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4627878.png)
![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)

![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)

![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)
methanone](/img/structure/B4627906.png)
![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)
![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)